5-Fluoro-N-methyl-1H-indole-2-carboxamide
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Overview
Description
5-Fluoro-N-methyl-1H-indole-2-carboxamide is a chemical compound with the CAS Number: 518059-00-2 . It has a molecular weight of 192.19 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9FN2O/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9/h2-5,13H,1H3,(H,12,14)
. This indicates the presence of 10 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom in the molecule . Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 296-297 degrees Celsius .Scientific Research Applications
1. Potential in Cancer Imaging and Treatment
- Synthesis and Potential as a PET Tracer : A compound structurally similar to 5-Fluoro-N-methyl-1H-indole-2-carboxamide, specifically designed for positron emission tomography (PET) tracing in cancer tyrosine kinase imaging, was synthesized and evaluated for its potential in cancer imaging (Wang et al., 2005).
2. Role in Treatment of Hyperlipidemia
- Antihyperlipidemic Effects : Compounds similar to this compound were studied for their effects on lipid profiles in hyperlipidemic rats, showing significant reductions in plasma triglycerides and cholesterol levels, indicating potential for treating hyperlipidemia (Shattat et al., 2013); (Shattat et al., 2010).
3. Antimycobacterial and Anticancer Properties
- Antimycobacterial Activity : A series of compounds, including those structurally related to this compound, demonstrated moderate to good inhibitory activity against Mycobacterium tuberculosis, suggesting potential antimycobacterial applications (Cihan-Üstündağ & Çapan, 2012).
- Anticancer Effects : These compounds also showed promising antiproliferative activity against various cancer cell lines, indicating potential for cancer treatment (Cihan-Üstündağ & Çapan, 2012).
4. Potential in Tuberculosis Treatment
- Role in Antituberculosis Agents : Indole-2-carboxamides, a class including this compound, have been identified as promising antituberculosis agents, with significant in vitro activity against tuberculosis, indicating a potential new avenue for TB treatment (Kondreddi et al., 2013).
5. Potential in Anticancer and Antimicrobial Activities
- Synthesis for Anticancer and Antimicrobial Evaluation : Compounds structurally similar were synthesized and evaluated for their anticancer and antimicrobial activities, showing potential in both fields (Gokhale et al., 2017).
6. Role in Chemical Synthesis and Drug Development
- Synthesis of Carboxamide Derivatives : Detailed analysis and synthesis methods of carboxamide derivatives, including those structurally related to this compound, provide foundational knowledge for further drug development and chemical research (Al-Otaibi et al., 2022).
Future Directions
While the future directions for 5-Fluoro-N-methyl-1H-indole-2-carboxamide are not explicitly mentioned in the search results, it is noted that researchers have been focusing on the study of indole derivatives for many years due to their potential in pharmaceutical compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Mechanism of Action
Target of Action
5-Fluoro-N-methyl-1H-indole-2-carboxamide is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been reported to exhibit antiviral activity against a broad range of ribonucleic acid (rna) and deoxyribonucleic acid (dna) viruses
Pharmacokinetics
The compound’s molecular weight is 19218 , which may influence its bioavailability and distribution within the body.
Result of Action
Indole derivatives have been reported to exhibit various biological activities , suggesting that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The presence of a carboxamide moiety in indole derivatives like 5-Fluoro-N-methyl-1H-indole-2-carboxamide allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity . This interaction between this compound and biomolecules is a key aspect of its role in biochemical reactions .
Cellular Effects
This compound, like other indole derivatives, has been shown to have various biologically vital properties . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. Its carboxamide moiety can form hydrogen bonds with enzymes and proteins, often leading to their inhibition . This can result in changes in gene expression and other cellular processes .
properties
IUPAC Name |
5-fluoro-N-methyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9/h2-5,13H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNXOXOIGGZVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(N1)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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